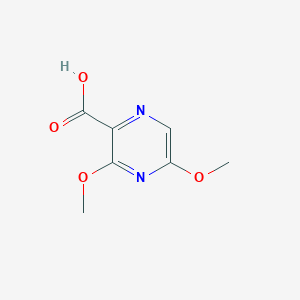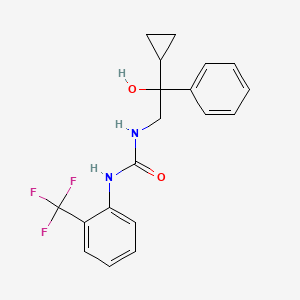
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound with the molecular formula C19H19F3N2O2 and a molecular weight of 364.3681. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. Typically, the synthesis of such compounds involves complex organic chemistry reactions. For detailed synthesis procedures, it’s recommended to refer to scientific literature or contact chemical suppliers1.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H19F3N2O21. However, the specific 3D structure or the atomic arrangement is not provided in the search results. This information can usually be obtained from crystallographic studies or computational chemistry analyses.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. The reactivity of a compound depends on its molecular structure and the conditions under which it is used. Detailed information about its reactivity can be found in scientific literature or material safety data sheets.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the search results1. These properties can be determined through laboratory analysis or can be found in databases of chemical properties.Wissenschaftliche Forschungsanwendungen
Electro-Fenton Degradation of Antimicrobials
The study on electro-Fenton degradation explores the use of antimicrobials like triclosan and triclocarban, compounds structurally related to the chemical , highlighting the potential for environmental remediation techniques. This research showcases the ability of electro-Fenton systems to degrade complex organic molecules, potentially including 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea, through the generation of hydroxyl radicals (Sirés et al., 2007).
Reactions with Substituted Thioureas
Another study explores the reactions of phenyl(trichloromethyl)carbinol with substituted thioureas to form heterocyclic compounds. This research could be relevant for understanding the chemical reactivity and potential applications of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(2-(trifluoromethyl)phenyl)urea in synthesizing novel heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Reeve & Coley, 1979).
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationship studies of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists indicate the potential pharmacological applications of urea derivatives. This research demonstrates how modifications in the chemical structure can significantly impact in vitro potency, suggesting a route for the development of new therapeutic agents (Fotsch et al., 2001).
Hydrogen Bonding and Structure of Substituted Ureas
Investigations into the hydrogen bonding and structure of substituted ureas through solid-state NMR, vibrational spectroscopy, and X-ray diffraction studies provide insights into the molecular interactions and conformations of these compounds. Understanding these properties is crucial for their application in materials science and drug design (Kołodziejski et al., 1993).
Anticancer Activity of Urea Derivatives
Research on 1-Aryl-3-(2-chloroethyl) ureas and their cytotoxicity evaluation against human adenocarcinoma cells in vitro suggests the potential of urea derivatives as anticancer agents. These findings underscore the importance of urea derivatives in medicinal chemistry for developing new treatments for cancer (Gaudreault et al., 1988).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled1. For detailed safety and hazard information, it’s recommended to refer to the material safety data sheet provided by the manufacturer or supplier.
Zukünftige Richtungen
The future directions or potential applications of this compound are not specified in the search results. The potential uses of a compound depend on its properties and the results of scientific research. For information about potential future directions, it’s recommended to refer to recent scientific literature in the field.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it’s recommended to refer to scientific literature or consult with experts in the field.
Eigenschaften
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)15-8-4-5-9-16(15)24-17(25)23-12-18(26,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,26H,10-12H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRBJAFUJSQFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

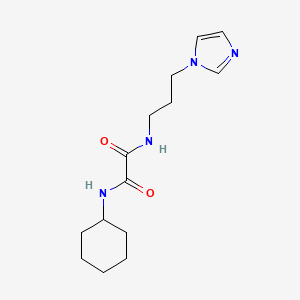
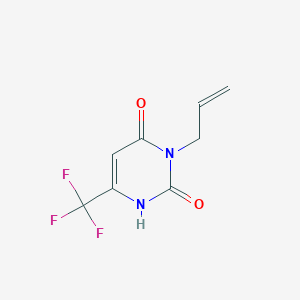
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)
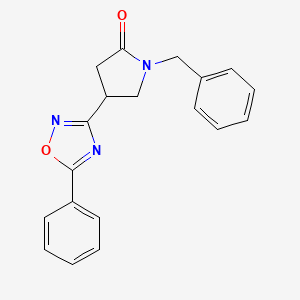
![methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2751198.png)
![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2751200.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)
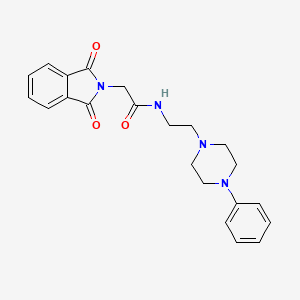
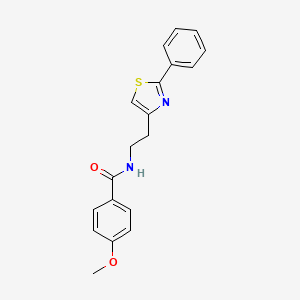
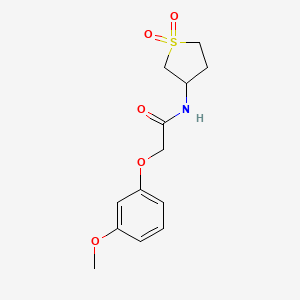
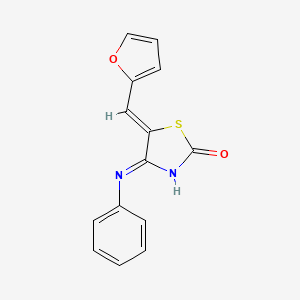
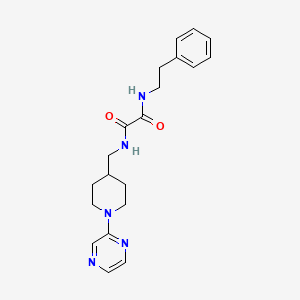
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2751209.png)
